molecular formula C8H15NO2 B15083146 2,2,4-Trimethyl-3-oxopentanamide CAS No. 90205-22-4

2,2,4-Trimethyl-3-oxopentanamide

Cat. No.: B15083146
CAS No.: 90205-22-4
M. Wt: 157.21 g/mol
InChI Key: HKZUKEPHTHQROE-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-oxopentanamide is a branched-chain amide derivative characterized by a ketone group at position 3 and methyl substituents at positions 2, 2, and 3. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (excluding sodium adducts). The compound exists in enantiomeric forms, including (S)-N-Methoxy-N,2,4-trimethyl-3-oxopentanamide and its (R)-isomer, synthesized via asymmetric catalysis using Me-quinine and LiClO₄ in dichloromethane/diethyl ether at −25°C . Key spectroscopic data includes:

  • ¹H NMR: δ 2.81–2.71 (m, 1H), 1.30 (d, J = 7.1 Hz, 3H), 1.09–1.07 (d, J = 6.8 Hz, 6H).
  • ¹³C NMR: δ 210.5 (ketone), 172.2 (amide carbonyl), 61.3 (methoxy), and methyl carbons (18.9–13.4 ppm) .

The compound’s reactivity is influenced by its electron-deficient ketone and sterically hindered amide group, making it a substrate for nucleophilic additions .

Properties

CAS No.

90205-22-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2,4-trimethyl-3-oxopentanamide

InChI

InChI=1S/C8H15NO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3,(H2,9,11)

InChI Key

HKZUKEPHTHQROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-oxopentanamide typically involves the reaction of 2,2,4-trimethyl-3-pentanone with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and catalysts to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid.

    Reduction: Formation of 2,2,4-trimethyl-3-hydroxypentanamide.

    Substitution: Formation of various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethyl-3-oxopentanamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The ketone and amide groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2-Aminoethyl)-2,2,4-trimethyl-3-oxopentanamide (C₁₀H₂₀N₂O₂)

N-Butyl-2,2,4-trimethyl-3-oxopentanamide (C₁₂H₂₃NO₂)

3-Ethyl-2-oxopentanamide (C₇H₁₃NO₂)

N,N,3-Trimethyl-4-oxopentanamide (C₈H₁₅NO₂)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route Notable Properties
2,2,4-Trimethyl-3-oxopentanamide C₉H₁₇NO₃ 187.24 Methoxy, three methyl groups Asymmetric catalysis with Me-quinine, LiClO₄, and propionyl chloride Chiral center; NMR-confirmed stereochemistry
N-(2-Aminoethyl)-2,2,4-trimethyl-3-oxopentanamide C₁₀H₂₀N₂O₂ 200.28 Aminoethyl group Not explicitly detailed; likely nucleophilic substitution Enhanced polarity due to -NH₂ group; potential bioactivity
N-Butyl-2,2,4-trimethyl-3-oxopentanamide C₁₂H₂₃NO₂ 213.32 Butyl chain Analogous alkylation with butyl reagents Increased hydrophobicity; CAS 24388-85-0
3-Ethyl-2-oxopentanamide C₇H₁₃NO₂ 143.18 Ethyl group, 2-oxo position Unspecified; likely via Claisen condensation SMILES: CCC(CC)C(=O)C(N)=O; distinct carbonyl positioning
N,N,3-Trimethyl-4-oxopentanamide C₈H₁₅NO₂ 157.21 N,N-dimethyl, 4-oxo position Unspecified; possible reductive amination Positional isomer; CAS 36764-06-4; safety concerns require medical consultation

Impact of Substituents on Physicochemical Properties

  • Polarity and Solubility: The methoxy group in this compound enhances polarity compared to the butyl derivative (logP estimated higher for C₁₂H₂₃NO₂) . The aminoethyl variant (C₁₀H₂₀N₂O₂) exhibits greater water solubility due to its primary amine group .
  • Reactivity :

    • The 3-oxo position in this compound facilitates nucleophilic attacks, whereas 2-oxo in 3-ethyl-2-oxopentanamide alters hydrogen-bonding interactions .
    • N,N-Dimethylation in N,N,3-trimethyl-4-oxopentanamide reduces amide resonance, increasing susceptibility to hydrolysis .
  • Biological Relevance: Chiral analogs (e.g., (S)-3a) may exhibit enantioselective interactions in drug design, unlike non-chiral derivatives like the butyl variant .

Biological Activity

2,2,4-Trimethyl-3-oxopentanamide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H15NO2. It is characterized by a ketone functional group adjacent to an amide, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of oxopentanamides, it was found that certain structural modifications enhanced their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting potential as a novel antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a possible mechanism for its anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with cell surface receptors that modulate immune responses.
  • Gene Expression Regulation : The compound could influence the expression of genes related to inflammation and immune response.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound had a broad spectrum of activity:

PathogenMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

This data highlights the potential application of this compound in treating infections caused by resistant bacterial strains .

Anti-inflammatory Study

In another investigation focusing on inflammation, researchers treated macrophages with varying concentrations of this compound. The findings showed a dose-dependent reduction in IL-6 production:

Concentration (µM)IL-6 Production (pg/mL)
01500
101200
50800
100400

These results support the compound's role as an anti-inflammatory agent .

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